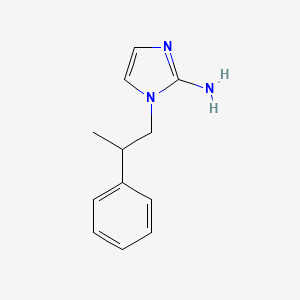
1-(2-Phenylpropyl)-1h-imidazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Phenylpropyl)-1h-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a phenylpropyl group attached to the imidazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Phenylpropyl)-1h-imidazol-2-amine typically involves the reaction of 2-phenylpropylamine with imidazole under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the imidazole, followed by nucleophilic substitution with 2-phenylpropylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 1-(2-Phenylpropyl)-1h-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Substituted imidazole compounds.
科学的研究の応用
1-(2-Phenylpropyl)-1h-imidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 1-(2-Phenylpropyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
類似化合物との比較
1-(2-Phenylpropyl)-1h-imidazol-2-amine can be compared with other similar compounds such as:
Phenylpropanolamine: A sympathomimetic agent used as a decongestant and appetite suppressant.
Phenylacetone: An intermediate in the synthesis of amphetamines.
Amphetamine: A central nervous system stimulant with structural similarities.
Uniqueness: The uniqueness of this compound lies in its imidazole ring, which imparts distinct chemical properties and potential biological activities compared to other phenylpropyl derivatives.
特性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
1-(2-phenylpropyl)imidazol-2-amine |
InChI |
InChI=1S/C12H15N3/c1-10(11-5-3-2-4-6-11)9-15-8-7-14-12(15)13/h2-8,10H,9H2,1H3,(H2,13,14) |
InChIキー |
RKHKNJCXOWEORF-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C=CN=C1N)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















